molecular formula C10H8BrF3O2 B1468490 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1246288-95-8

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Cat. No.: B1468490
CAS No.: 1246288-95-8
M. Wt: 297.07 g/mol
InChI Key: HUEUKNYQVHHWFG-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzene with ethanoyl chloride in the presence of a suitable base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl ethanones.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The bromine and trifluoroethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
  • 4-Bromo-1,1,2-trifluoro-1-butene
  • 4-Bromo-2,2,2-trifluoroacetophenone

Uniqueness

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUKNYQVHHWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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